2,2-Diethyloxane-4-carbaldehyde
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Overview
Description
2,2-Diethyloxane-4-carbaldehyde is an organic compound with the molecular formula C8H14O2. It is a member of the oxane family, characterized by a six-membered ring containing one oxygen atom. This compound is notable for its aldehyde functional group, which imparts unique reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethyloxane-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of diethyl ketone with formaldehyde in the presence of an acid catalyst. The reaction proceeds through a series of steps, including aldol condensation and subsequent cyclization to form the oxane ring.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
2,2-Diethyloxane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group yields the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used to introduce various substituents at the aldehyde carbon.
Major Products Formed
Oxidation: 2,2-Diethyloxane-4-carboxylic acid.
Reduction: 2,2-Diethyloxane-4-methanol.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Diethyloxane-4-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: The compound is utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 2,2-Diethyloxane-4-carbaldehyde primarily involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming various intermediates that can further react to yield different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyloxane-4-carbaldehyde: Similar structure but with methyl groups instead of ethyl groups.
2,2-Diethyloxane-4-methanol: The reduced form of 2,2-Diethyloxane-4-carbaldehyde.
2,2-Diethyloxane-4-carboxylic acid: The oxidized form of this compound.
Uniqueness
This compound is unique due to its specific combination of an oxane ring and an aldehyde functional group. This combination imparts distinct reactivity and makes it a valuable intermediate in various synthetic pathways.
Properties
CAS No. |
34941-23-6 |
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Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2,2-diethyloxane-4-carbaldehyde |
InChI |
InChI=1S/C10H18O2/c1-3-10(4-2)7-9(8-11)5-6-12-10/h8-9H,3-7H2,1-2H3 |
InChI Key |
GPJRTVVHYBWGNH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(CCO1)C=O)CC |
Origin of Product |
United States |
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